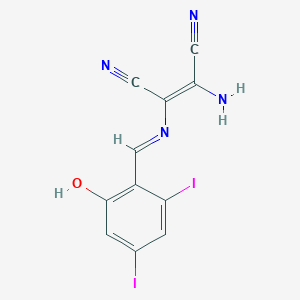
2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with iodine atoms and a hydroxy group, along with an ethene backbone containing amino and dicarbonitrile groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-4,6-diiodophenol and ethene derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-hydroxy-4,6-diiodophenol with an ethene derivative under basic conditions.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted phenyl derivatives with new functional groups replacing iodine atoms.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-(1-aza-2-(2-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile: Lacks iodine atoms, resulting in different reactivity and properties.
2-Amino-1-(1-aza-2-(4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile: Similar structure but different substitution pattern on the phenyl ring.
Uniqueness
The presence of iodine atoms in 2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile imparts unique reactivity and properties, making it distinct from other similar compounds
Eigenschaften
Molekularformel |
C11H6I2N4O |
|---|---|
Molekulargewicht |
464.00 g/mol |
IUPAC-Name |
(Z)-2-amino-3-[(2-hydroxy-4,6-diiodophenyl)methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C11H6I2N4O/c12-6-1-8(13)7(11(18)2-6)5-17-10(4-15)9(16)3-14/h1-2,5,18H,16H2/b10-9-,17-5? |
InChI-Schlüssel |
DYKFZSGUZQJWAR-IWYAMSTNSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1O)C=N/C(=C(/C#N)\N)/C#N)I)I |
Kanonische SMILES |
C1=C(C=C(C(=C1O)C=NC(=C(C#N)N)C#N)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13071105.png)
![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13071107.png)
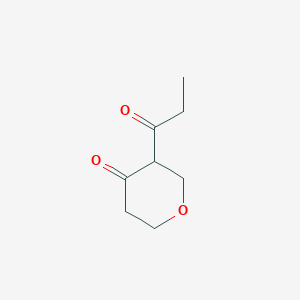


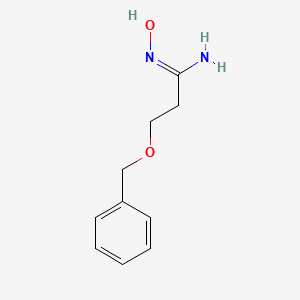
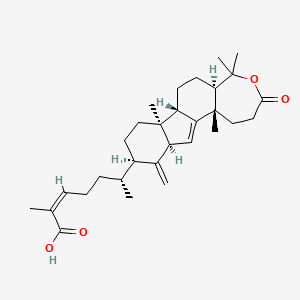
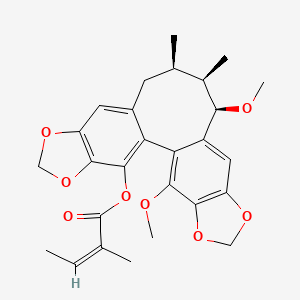
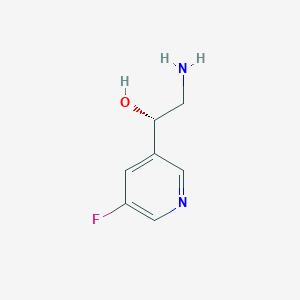
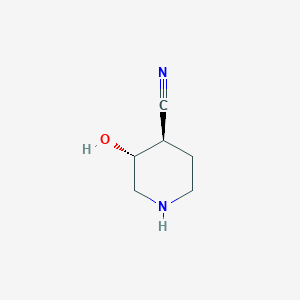
![Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride](/img/structure/B13071158.png)
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071162.png)

